Vindesine
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJUWIANJFBDHT-KOTLKJBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H55N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023739 | |
| Record name | Vindesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
753.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.00e-02 g/L | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystal from ethanol-methanol | |
CAS No. |
53643-48-4, 59917-39-4 | |
| Record name | Vindesine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53643-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vindesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vindesine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINDESINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-232 °C, 230 - 232 °C | |
| Record name | VINDESINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Elucidation of Vindesine S Antimitotic Activity
Molecular Interactions with Tubulin
Vindesine exerts its antimitotic effects through specific molecular interactions with tubulin, the fundamental building block of microtubules. abcd-antibodies.comrcsb.orgguidetopharmacology.orguni-freiburg.decellsignal.com
Binding to β-Tubulin Subunits and the Vinca-Binding Domain
This compound primarily binds to the β-tubulin subunits of the α,β-tubulin heterodimer. researchgate.netresearchgate.netrcsb.orgcellsignal.com This binding occurs at a specific region on tubulin known as the Vinca-binding domain. researchgate.netresearchgate.net The Vinca-binding domain is a composite site formed by structural elements from both α- and β-tubulin monomers at the interface between two longitudinally aligned αβ-tubulin heterodimers. The rapid and reversible binding of this compound to soluble tubulin can induce conformational changes in tubulin, which in turn can increase tubulin's affinity. researchgate.netresearchgate.net Unlike some other microtubule-targeting agents like taxanes, this compound can bind to both soluble tubulin and tubulin incorporated into microtubules. researchgate.netresearchgate.net
Inhibition of Tubulin Polymerization and Microtubule Assembly Dynamics
A key consequence of this compound binding to tubulin is the inhibition of tubulin polymerization, the process by which tubulin heterodimers assemble into microtubules. researchgate.netresearchgate.netabcd-antibodies.comrcsb.orgguidetopharmacology.orguni-freiburg.decellsignal.com By binding to tubulin subunits, this compound prevents their proper assembly into the microtubule structure. rcsb.orgcellsignal.com This disruption of microtubule assembly dynamics is central to this compound's antimitotic activity. At high concentrations, this compound can stimulate mitotic spindle destruction and microtubule depolymerization. researchgate.netresearchgate.net At lower, clinically relevant concentrations, it primarily blocks mitotic progression by inhibiting microtubule dynamics. researchgate.netresearchgate.net
Impact on Microtubule Lengthening and Shortening Rates
This compound significantly impacts the dynamic instability of microtubules, which is the continuous process of growth (lengthening) and shrinkage (shortening) at the microtubule ends. researchgate.netresearchgate.net Binding of this compound to soluble tubulin decreases the rates of both microtubule lengthening and shortening. researchgate.netresearchgate.net This interaction also increases the duration of the attenuated state, sometimes referred to as a "pause," where neither growth nor shortening is readily detected. researchgate.netresearchgate.net The suppression of these dynamic processes disrupts the normal behavior of microtubules essential for cellular functions, particularly mitosis.
Data from studies comparing the effects of different Catharanthus derivatives on microtubule dynamics in vitro have shown variations in their ability to inhibit tubulin addition at microtubule assembly ends. While generally similar in potency, this compound's ability to inhibit assembly-end addition was distinguishable from other vinca (B1221190) alkaloids like vincristine (B1662923) and vinblastine (B1199706).
Table 1: Inhibition of Microtubule Assembly-End Addition by Vinca Alkaloids (In vitro)
| Vinca Alkaloid | Kᵢ (µM) ± SD |
| Vinepidine | 0.079 ± 0.018 |
| Vincristine | 0.085 ± 0.013 |
| This compound | 0.110 ± 0.007 |
| Vinblastine | 0.178 ± 0.025 |
Note: Kᵢ represents the inhibition constant.
Disruption of Mitotic Spindle Formation
The inhibition of tubulin polymerization and alteration of microtubule dynamics by this compound directly lead to the disruption of mitotic spindle formation. researchgate.netresearchgate.netabcd-antibodies.comrcsb.orgguidetopharmacology.orgcellsignal.com The mitotic spindle, composed of microtubules, is a crucial cellular structure responsible for the accurate segregation of chromosomes during mitosis. rcsb.org
Consequences for Chromosome Segregation
Disruption of the mitotic spindle by this compound prevents the proper attachment and alignment of chromosomes at the metaphase plate. researchgate.netrcsb.org This interference with spindle function impairs the segregation of chromosomes into daughter cells during anaphase. rcsb.org Consequently, chromosomes cannot progress correctly to the spindle poles. researchgate.net The inability to achieve proper chromosome segregation can lead to aneuploidy, a state where cells have an abnormal number of chromosomes. researchgate.net
Metaphase Arrest and Cell Cycle Specificity
The disruption of mitotic spindle formation by this compound results in the activation of the spindle assembly checkpoint (SAC). The SAC is a surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the spindle microtubules and aligned. With a dysfunctional spindle due to this compound, the SAC remains active, leading to a block in the progression of the cell cycle from metaphase to anaphase. researchgate.netresearchgate.netabcd-antibodies.comrcsb.orgguidetopharmacology.orgcellsignal.com This causes cells to arrest specifically in the metaphase (M phase) of the cell cycle. researchgate.netresearchgate.netabcd-antibodies.comrcsb.orgguidetopharmacology.orguni-freiburg.decellsignal.com
This compound is considered cell-cycle specific, primarily targeting cells in the M phase due to its interference with microtubule dynamics essential for mitosis. Prolonged metaphase arrest can trigger various cellular fates, including programmed cell death (apoptosis) or mitotic slippage, where cells exit mitosis without proper chromosome segregation, potentially leading to aneuploid or tetraploid cells. researchgate.netresearchgate.net
Table 2: Impact of this compound on Cell Cycle Progression
| Mechanism of Action | Resulting Cellular Event | Cell Cycle Phase Primarily Affected |
| Inhibition of Tubulin Polymerization | Disrupted Microtubule Assembly | M phase |
| Altered Microtubule Dynamics | Impaired Spindle Formation and Function | M phase |
| Activation of Spindle Assembly Checkpoint | Block in Metaphase to Anaphase Transition | Metaphase (M phase) |
| Prolonged Mitotic Arrest | Apoptosis or Mitotic Slippage | M phase |
Induction of Programmed Cell Death (Apoptosis) Pathways
Beyond its direct impact on microtubule dynamics and subsequent mitotic arrest, this compound is also understood to induce programmed cell death, or apoptosis, in cancer cells. ontosight.aipatsnap.com This induction of apoptosis is a critical component of its cytotoxic effect. ontosight.aipatsnap.com The inability of cells to complete mitosis successfully triggers apoptotic pathways. patsnap.comontosight.ai
Role of p53 and p21 Upregulation
Vinca alkaloids, including this compound, are believed to increase apoptosis by elevating the concentrations of p53 (cellular tumor antigen p53) and p21 (cyclin-dependent kinase inhibitor 1). smpdb.canih.gov Increased levels of p53 and p21 lead to alterations in protein kinase activity. smpdb.canih.gov p53 is a transcription factor involved in cell cycle checkpoints and apoptosis, and in response to cellular stress, such as that induced by antimitotic agents, p53 can induce the expression of p21. aacrjournals.orgmdpi.com p21 functions as a cell cycle inhibitor by binding to and inhibiting cyclin-dependent kinase/cyclin complexes, mediating growth arrest in the G1 and G2 phases. neoplasiaresearch.com While p21 is a key downstream effector in the p53-specific growth arrest pathway, its role in p53-dependent apoptosis pathways can be complex and depends on cellular context. aacrjournals.orgneoplasiaresearch.com However, the upregulation of both p53 and p21 is associated with the apoptotic response triggered by vinca alkaloids. smpdb.canih.gov
Inhibition of Bcl-2 Activity and Anti-Apoptotic Mechanisms
Another mechanism by which vinca alkaloids are thought to promote apoptosis is through the inhibition of Bcl-2 activity. smpdb.canih.gov Bcl-2 is an anti-apoptotic protein that plays a crucial role in regulating the intrinsic apoptotic pathway. mdpi.comnih.gov Overexpression of anti-apoptotic Bcl-2 family members is associated with chemotherapy resistance in various cancers. nih.gov Phosphorylation of Bcl-2, which can be influenced by the changes in protein kinase activity resulting from increased p53 and p21 concentrations, subsequently inhibits the formation of anti-apoptotic Bcl-2-BAX heterodimers. smpdb.canih.gov BAX (BCL2-associated X protein) is a pro-apoptotic protein. brieflands.com The inhibition of Bcl-2 activity and the disruption of its interaction with pro-apoptotic proteins like BAX lead to decreased anti-apoptotic activity, thereby promoting cell death. smpdb.canih.gov This disruption can lead to the activation of pro-apoptotic proteins, which can then permeabilize the outer mitochondrial membrane, releasing factors that trigger the caspase cascade and ultimately lead to apoptosis. mdpi.combrieflands.com
Pharmacological Profiling of Vindesine
Pharmacodynamics of Vindesine this compound causes the arrest of cells in metaphase mitosis by inhibiting tubulin mitotic functioning.drugbank.comnih.govIt is considered cell-cycle specific for the S phase.drugbank.comthis compound binds to tubulin subunits, inhibiting their polymerization into microtubules, which are essential for the formation of the mitotic spindle.patsnap.comThis disruption of microtubule dynamics prevents proper mitotic spindle formation, leading to cell cycle arrest at the metaphase stage.patsnap.comThe binding of this compound to tubulin occurs at the vinca (B1221190) binding sites and not only prevents polymerization but also promotes the depolymerization of existing microtubules.patsnap.comThis destabilization interferes with intracellular transport processes that rely on microtubules.patsnap.com
Comparative Potency in Inducing Mitotic Arrest (vs. Vincristine (B1662923), Vinblastine) In in vitro studies designed to arrest 10% to 15% of cells in mitosis, this compound was found to be three times more potent than vincristine and nearly 10 times more potent than vinblastine (B1199706) in causing mitotic arrest.drugbank.comnih.govHowever, at dose levels that arrest 40% to 50% of the cells in mitosis, this compound and vincristine are approximately equipotent.drugbank.comnih.govStudies comparing the capacity of vinblastine, vincristine, and this compound to arrest L1210 cells in mitosis showed that this compound was the most potent of the three drugs for inhibiting growth and arresting cells in mitosis.nih.govaacrjournals.orgUnlike vinblastine, this compound produces very few postmetaphase cells.drugbank.comnih.gov
While this compound and vinblastine were generally more potent than vincristine in inhibiting cell proliferation in culture, the relative abilities of these vinca alkaloids to inhibit tubulin addition at the assembly ends of bovine brain microtubules at steady state were distinguishable. nih.gov Vincristine was among the most potent derivatives in inhibiting tubulin addition in this specific in vitro assay. nih.gov
Here is a comparative summary of the potency of this compound, Vincristine, and Vinblastine in inducing mitotic arrest based on in vitro studies:
| Compound | Relative Potency (vs. Vincristine) at 10-15% Mitotic Arrest | Relative Potency (vs. Vinblastine) at 10-15% Mitotic Arrest | Potency at 40-50% Mitotic Arrest (vs. Vincristine) |
| This compound | 3 times more potent | Nearly 10 times more potent | Approximately equipotent |
| Vincristine | - | - | Approximately equipotent |
| Vinblastine | - | - | Less potent |
Pharmacokinetics of this compound this compound is administered intravenously and is rapidly distributed throughout the body.ontosight.aiVinca alkaloids, including this compound, are characterized by a large total distribution volume, rapid total plasma clearance, and a long terminal half-life.pharmgkb.orgThe pharmacokinetics of vinca alkaloids can be time- and dose-dependent and show significant inter- and intraindividual variability.pharmgkb.org
Elimination Patterns and Half-Life this compound and its metabolites are primarily excreted through the bile into the feces, with a smaller fraction excreted in the urine.ontosight.aiThe liver is the major excretory organ for vinca alkaloids.hres.cadrugbank.comThe metabolism of this compound primarily occurs in the liver, mediated by the cytochrome P450 enzyme system, specifically CYP3A4.ontosight.aiThis metabolism results in several metabolites, some of which retain antitumor activity to a lesser extent than the parent compound.ontosight.ai
The elimination half-life of this compound is relatively long, ranging from 24 to 85 hours, depending on the dose and the patient's hepatic function. ontosight.ai The slightly increased serum half-life of this compound compared to published results for vinblastine may contribute to the greater degree and longer duration of marrow suppression observed clinically with this compound. nih.gov
Triphasic and Biphasic Elimination Models Pharmacokinetic studies of this compound in patients with advanced cancer have described a triphasic serum decay curve following rapid intravenous injection, compatible with a three-compartment open mammillary model.nih.govnih.govThe serum half-lives for the fast, middle, and slow phases were reported as 2 minutes, 50 minutes, and 24 hours, respectively.nih.gov
When this compound is administered as a prolonged infusion, the post-infusion serum decay can follow a biphasic pattern. nih.govpopline.org Pharmacokinetic modeling assuming a prolonged infusion period can result in a triphasic decay curve, but with an extremely short distribution phase that may not be clinically detectable due to its incorporation into the infusion period. nih.govpopline.org This explains the observation of a biphasic decay curve after a 24-hour infusion. nih.govpopline.org Pharmacokinetic parameters for the two phases observed after a 24-hour infusion were similar to values calculated from intravenous bolus data. nih.gov
Here is a summary of this compound elimination half-lives based on a triphasic model:
| Phase | Half-Life |
| Fast | 2 minutes |
| Middle | 50 minutes |
| Slow | 24 hours |
Hepatic Metabolism and Role of CYP3A Enzymes
This compound, a semisynthetic vinca alkaloid, undergoes metabolism primarily in the liver. mims.commims.com The biotransformation of this compound involves the cytochrome P450 (CYP) enzyme system. mdpi.com Specifically, the CYP3A subfamily has been demonstrated to be involved in the metabolism of this compound. mdpi.compharmgkb.orgcore.ac.uk In vitro studies using human liver microsomes have shown that this compound is converted into at least one major metabolite. pharmgkb.org
Research indicates that the CYP3A subfamily, which includes key isoforms like CYP3A4 and CYP3A5, plays a significant role in the metabolism of vinca alkaloids, including this compound, vinblastine, and vincristine. pharmgkb.orgcore.ac.ukresearchgate.net Studies investigating vinblastine biotransformation with human liver microsomes demonstrated competitive inhibition by CYP3A-specific probes, including this compound, suggesting involvement of this subfamily in their respective metabolisms. researchgate.net
Further in vitro studies have explored the specific roles of CYP3A4 and CYP3A5 in the metabolism of vincristine, another vinca alkaloid structurally similar to this compound. These studies showed that CYP3A4 and CYP3A5 were the primary enzymes responsible for the formation of the major metabolite of vincristine (M1), with CYP3A5 exhibiting higher efficiency in catalyzing this formation compared to CYP3A4. pharmgkb.orgcore.ac.uknih.gov While these findings are specific to vincristine, they provide insight into the potential involvement and relative contributions of these CYP3A isoforms in the metabolism of other vinca alkaloids like this compound.
Excretion Routes (Bile, Urine, Feces)
The primary route of excretion for this compound and other vinca alkaloids in humans is through the biliary system and subsequent elimination in the feces. nih.govhemonc.orgpfizer.compharmgkb.org While biliary excretion is considered the major pathway, a portion of the administered dose is also eliminated in the urine. mims.comhemonc.orgpfizer.comnih.gov
Studies have investigated the excretion patterns of vinca alkaloids in both humans and animal models. For instance, in rats and dogs, bile was found to be the major route of excretion for vincristine, with a significant percentage of the dose recovered in feces and urine over a period of 72 hours. nih.gov In humans, the main elimination route for vinca alkaloids is via fecal excretion. pharmgkb.org
Quantitative data on this compound excretion from a study involving patients with progressive malignancies showed that the average urinary excretion ranged from 8% to 11% of the total dose administered, regardless of the dose schedule (bolus injection or infusion). nih.gov This suggests that while urinary excretion contributes to the elimination of this compound, the majority of the drug is likely excreted through the bile into the feces.
Interpatient Variability in Pharmacokinetic Parameters
Significant interpatient variability in the pharmacokinetic parameters of vinca alkaloids, including this compound, has been observed. pharmgkb.orgpharmgkb.orgbccancer.bc.ca This variability can manifest in parameters such as terminal half-life and volume of distribution. bccancer.bc.ca
Studies investigating the pharmacokinetics of this compound in patients have shown variations in serum concentration profiles depending on the dose schedule. nih.gov For example, a study comparing bolus injection and different infusion schedules of this compound noted differences in peak serum concentrations and the rate at which levels fell over time. nih.gov
The large interindividual variability in vinca alkaloid pharmacokinetics is not yet fully understood. pharmgkb.org While genetic polymorphisms in enzymes involved in metabolism (such as CYP3A4 and CYP3A5) and transporters (such as ABCB1) have been hypothesized to contribute to this variability, studies investigating the impact of these specific polymorphisms on vincristine pharmacokinetics in pediatric patients with solid tumors did not find a significant correlation. pharmgkb.org This suggests that other factors, in addition to or instead of these specific genetic variations, may contribute to the observed interpatient variability in this compound pharmacokinetics.
Table 1: Summary of this compound Pharmacokinetic Parameters and Excretion
| Parameter | Value/Description | Source(s) |
| Primary Metabolism Site | Liver | mims.commims.com |
| Involved Enzyme Subfamily | CYP3A | mdpi.compharmgkb.orgcore.ac.uk |
| Primary Excretion Route | Biliary/Fecal | hemonc.orgpfizer.compharmgkb.org |
| Urinary Excretion | 8-11% of total dose (observed in one study) | nih.gov |
| Interpatient Variability | Large variability in pharmacokinetic parameters observed | pharmgkb.orgpharmgkb.orgbccancer.bc.ca |
Preclinical Research and Investigational Applications of Vindesine
In Vitro Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of vindesine across a range of cancer cell lines. This compound causes the arrest of cells in metaphase mitosis by inhibiting tubulin mitotic functioning. nih.gov Research indicates that this compound is more potent than other vinca (B1221190) alkaloids like vincristine (B1662923) and vinblastine (B1199706) in inducing mitotic arrest at certain concentrations. Specifically, it has been reported to be three times more potent than vincristine and nearly ten times more potent than vinblastine in causing mitotic arrest in vitro at doses designed to arrest 10-15% of cells in mitosis. nih.gov At dose levels intended to arrest 40-50% of cells in mitosis, this compound and vincristine show approximately equal potency. nih.gov Unlike vinblastine, this compound produces very few postmetaphase cells.
Studies investigating the combination of this compound with other agents have also been conducted in vitro. For instance, the effects of this compound were investigated in combination with etretinate (B1671770), an aromatic retinoid, on malignant melanoma cells cultured in vitro. This compound was found to be inhibitory for all tested cell lines, and this effect was enhanced in the presence of etretinate. nih.gov Further investigation suggested that etretinate enhanced the cellular uptake of tritiated this compound in two of the cell lines, which may contribute to the increased toxicity observed with the combination. nih.gov
Another area of in vitro research involves the conjugation of this compound to monoclonal antibodies to potentially enhance targeted delivery and selectivity. A study chemically coupled this compound to a monoclonal antibody raised against a human osteogenic sarcoma cell line. nih.gov While continuous exposure of cultured cells indicated partial inactivation of this compound following conjugation, assays designed to mimic antibody binding showed selective cytotoxicity for osteogenic sarcoma lines that reacted with the antibody, with minimal effect on control cells. nih.gov This suggests that conjugating this compound to a monoclonal antibody can confer selectivity for specific target cell types. nih.gov
Animal Model Research and Anti-Metastatic Activity
Animal models have been crucial in evaluating this compound's anti-tumor and anti-metastatic activities. Preclinical investigations in mice have shown this compound to be effective against various tumors, including Ridgeway osteogenic sarcoma, Gardner lymphosarcoma, P154 leukemia, and P388 leukemia, as well as murine B16 melanoma and S180 ascites tumor. d-nb.info
This compound has demonstrated anti-metastatic activity in animal systems. iiarjournals.orgresearchgate.netnih.gov As a microtubule inhibitor, this compound exhibits pronounced anti-invasive effects in vitro and proven anti-metastatic activity in animal systems. iiarjournals.orgresearchgate.net Studies combining this compound with other agents have also explored their impact on metastasis in animal models. For example, the combination of razoxane (B1678839) and this compound has been shown to suppress distant metastasis in animal systems. nih.gov Both drugs are believed to affect key steps in the metastatic cascade. nih.gov
Exploration of Molecular Targets Beyond Tubulin
While tubulin is the primary and well-established target of this compound and other vinca alkaloids, some research suggests potential effects on other cellular processes. Vinca alkaloids can affect biomolecules like amino acid, cyclic AMP, and glutathione (B108866) metabolism, calmodulin-dependent Ca++-transport ATPase activity, cellular respiration, and nucleic acid and lipid biosynthesis. d-nb.info However, the extent to which this compound specifically targets these pathways independently of its primary effect on tubulin requires further detailed investigation. The disruption of microtubule dynamics by this compound can have downstream effects on various cellular functions that rely on a functional cytoskeleton.
Radiopotentiating Abilities
This compound has shown putative radiopotentiating abilities. iiarjournals.orgresearchgate.net Radiopotentiation refers to the enhancement of the effects of radiation therapy by a drug. The combination of this compound with radiotherapy has been explored, particularly in the context of soft tissue sarcomas. iiarjournals.orgresearchgate.net Studies have investigated the impact of combining this compound and razoxane with radiotherapy on radiation response. iiarjournals.orgresearchgate.net Results from a study involving patients with advanced soft tissue sarcomas showed that the rate of major responses under radiotherapy combined with razoxane and this compound was higher compared to the control group receiving radiotherapy alone. iiarjournals.orgresearchgate.net This suggests that the combination treatment can increase radioresponsiveness. iiarjournals.orgresearchgate.net The mechanism behind this radiopotentiating effect may be related to this compound's impact on the cell cycle, as the G2/M phase, where vinca alkaloids cause arrest, is considered the most radiation-sensitive phase. clinicalgate.com Agents that can maintain cells in radiation-sensitive phases or eliminate cells in radiation-resistant phases can cooperate with radiation for enhanced efficacy. clinicalgate.com
Here is a data table summarizing some preclinical findings:
| Study Type | Model / Cell Line | Key Finding | Source |
| In Vitro Cytotoxicity | Various cancer cell lines | Causes arrest of cells in metaphase mitosis; More potent than vincristine/vinblastine at certain concentrations for mitotic arrest. nih.gov | nih.gov |
| In Vitro Cytotoxicity | Malignant melanoma cells (in combination w/ etretinate) | Inhibitory effect enhanced by etretinate, possibly due to increased this compound uptake. nih.gov | nih.gov |
| In Vitro Cytotoxicity | Human osteogenic sarcoma cell line (as antibody conjugate) | Selective cytotoxicity for target cells when conjugated to a monoclonal antibody. nih.gov | nih.gov |
| Animal Model Research | Mice (Ridgeway osteogenic sarcoma, etc.) | Effective against various transplanted tumors. d-nb.info | d-nb.info |
| Animal Model Research/Anti-metastatic | Animal systems | Proven anti-metastatic activity; exhibits anti-invasive effects. iiarjournals.orgresearchgate.netnih.gov | iiarjournals.orgresearchgate.netnih.gov |
| Radiopotentiation | Advanced soft tissue sarcomas (in combination w/ razoxane and RT) | Increased rate of major responses under combined treatment compared to RT alone. iiarjournals.orgresearchgate.net | iiarjournals.orgresearchgate.net |
Clinical Research and Therapeutic Efficacy of Vindesine
Phase I, II, and III Clinical Trials
Initial phase I clinical evaluations of vindesine involved patients with advanced, refractory malignancies. These studies aimed to determine appropriate dosing and observe preliminary signs of efficacy. nih.gov Subsequent phase II and III trials further investigated this compound's therapeutic potential in specific cancer types, often comparing its efficacy to existing treatments or evaluating its contribution within combination regimens. nih.govnih.gov
Single-Agent this compound Studies
Phase I studies provided early indications of this compound's activity as a single agent. In one such evaluation involving 68 patients with advanced malignancies, partial remissions were observed in patients with acute leukemia who had previously received vincristine (B1662923) therapy, suggesting a potential lack of clinical cross-resistance between these vinca (B1221190) alkaloids. nih.gov Minor responses were also noted in patients with renal cell carcinoma, squamous cell carcinoma of the esophagus, and squamous cell carcinoma of the lung in this early phase I study. nih.gov
Combination Chemotherapy Protocols Involving this compound
This compound is frequently incorporated into combination chemotherapy protocols to enhance therapeutic outcomes and potentially overcome drug resistance. wikipedia.orgnih.gov These combinations leverage the distinct mechanisms of action of different agents to target cancer cells more effectively.
Synergy with Other Antineoplastic Agents (e.g., Cisplatin (B142131), Etoposide (B1684455), Razoxane (B1678839), Methotrexate (B535133), Epirubicin)
Studies have also investigated this compound in combination with etoposide, particularly in small-cell lung cancer. A combination therapy using this compound and etoposide in elderly patients with small-cell lung cancer resulted in a response rate of 43.9% and a median survival time of 9.3 months, demonstrating comparable effectiveness to established regimens. cancerindex.org
The combination of anthracyclines, such as epirubicin (B1671505), with agents like razoxane has been explored to potentially decrease drug resistance and metastasis. scienceopen.com While direct studies specifically detailing the synergy of this compound with razoxane or epirubicin in combination are less prominent in the provided snippets, the principle of combining agents with different mechanisms is a common strategy in oncology. Methotrexate is another agent frequently used in combination chemotherapy, and while vincristine is often combined with methotrexate, the clinical data for combining this compound and methotrexate specifically can be contradictory. mdpi.com
Efficacy in Specific Malignancies
This compound, both alone and in combination, has demonstrated efficacy in treating a range of hematological malignancies and solid tumors.
In breast cancer, this compound has been used, generally in combination with other drugs. wikipedia.org While specific efficacy data for single-agent this compound or particular combinations in breast cancer were not detailed in the provided snippets, it is listed as a malignancy treated with this compound. wikipedia.org
For head and neck squamous cell carcinoma, cisplatin is a commonly used agent, and combinations involving vinca alkaloids like vincristine have been explored, suggesting a potential role for this compound in this area, although specific this compound data was not prominent in the search results. nih.gov
This compound is also listed as being used in the treatment of testicular neoplasms, soft tissue sarcomas, thyroid cancer, and neuroblastoma. wikipedia.org Etoposide, another chemotherapy agent, is used for testicular cancer, soft tissue sarcoma, and neuroblastoma, suggesting potential areas for combination strategies with this compound, although specific studies detailing such combinations with this compound were not found in the provided results. wikipedia.orgpeacehealth.orgaacrjournals.org Cisplatin is also used for testicular tumors and neuroblastoma. nih.govskintherapyletter.com
Here are some interactive data tables summarizing findings from the search results:
| Study Type (Phase) | Malignancy | This compound Use | Combination Agents | Response Rate (%) | Complete Remission (%) | Median Survival | Citation |
| Phase I | Advanced, Refractory Malignancies | Single-Agent | N/A | Not specified | Partial remissions in acute leukemia | Not specified | nih.gov |
| Phase II | Hodgkin and Non-Hodgkin Lymphomas | Single-Agent | N/A | Efficacy indicated | Not specified | Not specified | nih.gov |
| Phase II | Advanced NSCLC | Combination | Ifosfamide (B1674421), Cisplatin (VIP) | 39 | 3 | 9 months | nih.gov |
| Phase III | Advanced NSCLC | Combination | Cisplatin | 28.9 (vs 48.1% for Gemcitabine) | Not specified | No significant difference vs Gemcitabine (B846) | nih.gov |
| Comparative Study | Pediatric Relapsed ALL | Combination | Prednisone | Not specified | 55 (vs 37% for Vincristine+Prednisone) | Not specified | nih.gov |
| Retrospective Study | Relapsed/Refractory Classical Hodgkin Lymphoma | Combination | Mechlorethamine, Liposomal Doxorubicin, Prednisone (MOAP) | 87.8 | 48.8 | Not specified | ascopubs.org |
| Combination Therapy | Elderly Small-Cell Lung Cancer | Combination | Etoposide | 43.9 | Not specified | 9.3 months | cancerindex.org |
| Adjuvant Treatment | High-Risk Melanoma | Single-Agent | N/A | Not specified | Not specified | No significant prolongation of survival | cancerindex.org |
| Malignancy | This compound Use | Key Findings | Citation |
| Acute Leukemia | Single-Agent | Partial remissions observed in patients with prior vincristine therapy. | nih.gov |
| Acute Lymphoblastic Leukemia | Single-Agent/Combination | Significant activity shown; similar efficacy to vincristine-prednisone in relapsed pediatric ALL. | nih.govnih.gov |
| Chronic Myelocytic Leukemia | Single-Agent | Effectiveness revealed. | archivesofmedicalscience.com |
| Hodgkin's Disease | Single-Agent/Combination | Efficacy indicated in Phase II studies; part of effective regimen in relapsed/refractory disease. | nih.govascopubs.org |
| Non-Hodgkin's Lymphoma | Single-Agent/Combination | Efficacy indicated in Phase II studies; effectiveness revealed. | nih.govarchivesofmedicalscience.com |
| Non-Small Cell Lung Cancer | Combination | Combinations with cisplatin and ifosfamide show activity; comparable efficacy to other regimens in elderly patients. | nih.govnih.govcancerindex.org |
| Squamous Cell Carcinoma of the Esophagus | Single-Agent | Minor responses observed in early studies. | nih.gov |
| Squamous Cell Carcinoma of the Lung | Single-Agent | Minor responses observed in early studies. | nih.gov |
| Renal Cell Carcinoma | Single-Agent | Minor responses observed in early studies. | nih.gov |
| Melanoma | Adjuvant | Did not significantly prolong survival in high-risk patients in one study. | cancerindex.org |
| Breast Cancer | Combination | Used in treatment, generally in combination. | wikipedia.org |
| Testicular Neoplasms | Treatment | Listed as being used in treatment. | wikipedia.org |
| Soft Tissue Sarcomas | Treatment | Listed as being used in treatment. | wikipedia.org |
| Thyroid Cancer | Treatment | Listed as being used in treatment. | wikipedia.org |
| Neuroblastoma | Treatment | Listed as being used in treatment. | wikipedia.org |
Hematological Malignancies (e.g., Acute Leukemia, Lymphoma, Hodgkin's Disease, Non-Hodgkin's Lymphoma, Acute Lymphoblastic Leukemia)
Response Rates and Survival Outcomes
Another phase III randomized study in 124 evaluable patients with unresectable non-small cell lung cancer compared this compound alone to combinations including cisplatin and/or mitomycin C. The objective response rate for this compound alone was 14%, while the combination of cisplatin and this compound showed a 27% objective response rate. nih.gov The median survival time for patients treated with this compound alone was 18 weeks, compared to 26 weeks for those receiving cisplatin and this compound. nih.gov
In a study of patients with malignant melanoma unresponsive to other treatments, a combination of nedaplatin (B1678008) and this compound showed an objective response rate of 14.6% in 48 patients, with a higher partial response rate of 50% observed in chemotherapy-naive patients. cancerindex.org The median survival time in this group was 43.6 weeks. cancerindex.org
Interactive Table 1: Response Rates in Select Studies
| Cancer Type | Regimen | Number of Patients | Objective Response Rate (%) | Total Response Rate (%) | Median Survival Time (weeks) |
| Disseminated NSCLC (Stage IV) | Cisplatin + this compound | 81 | 18.5 | 33 | Not specified (1-year OS: 15%) nih.gov |
| Unresectable NSCLC | This compound alone | 124 | 14 | Not specified | 18 nih.gov |
| Unresectable NSCLC | Cisplatin + this compound | 124 | 27 | Not specified | 26 nih.gov |
| Malignant Melanoma (unresponsive) | Nedaplatin + this compound | 48 | 14.6 | Not specified | 43.6 cancerindex.org |
Pediatric Oncology Research
This compound has been investigated in the treatment of various pediatric cancers, including leukemias and solid tumors. ashpublications.orgwikidata.orgnih.gov
Studies in Pediatric Solid Tumors
This compound has also been included in chemotherapy regimens for pediatric solid tumors. While some studies focus on vincristine in combination regimens for pediatric solid tumors like rhabdomyosarcoma and brain tumors oup.comnih.govresearchgate.netglobalgrowthinsights.com, research specifically on this compound's role in pediatric solid tumors is also documented. For instance, this compound is mentioned in the context of pediatric oncology trials, featuring in 25% of such trials according to one source. hhs.gov A study investigating a regimen including vincristine, irinotecan, and temozolomide (B1682018) in heavily pretreated children with refractory/relapsed solid tumors, such as Ewing sarcoma, rhabdomyosarcoma, and neuroblastoma, reported an objective response rate of 26.4%. researchgate.net The objective response rate in Ewing sarcoma patients within this study was 40%. researchgate.net
Interactive Table 2: this compound/Vinca Alkaloid Efficacy in Pediatric Cancers
| Cancer Type | Regimen | Patient Population | Complete Response Rate (%) | Objective Response Rate (%) | 5-Year Overall Survival (%) |
| Childhood ALL (relapse, vincristine-sensitive) | This compound + Prednisone | Children | 55 archivesofmedicalscience.com | Not specified | Not specified |
| Childhood ALL (relapse, vincristine-sensitive) | Vincristine + Prednisone | Children | 37 archivesofmedicalscience.com | Not specified | Not specified |
| Childhood ALL (relapse, vincristine-resistant) | This compound + Prednisone | Children | 19 archivesofmedicalscience.com | Not specified | Not specified |
| Pediatric ALL | This compound vs Leurocristine (Vincristine) | Children | Not specified | No significant difference in total efficacy ascopubs.org | No significant difference ascopubs.org |
| Refractory/Relapsed Pediatric Solid Tumors | Vincristine + Irinotecan + Temozolomide | Heavily pretreated children | Not specified | 26.4 researchgate.net | Not specified (1-year OS: 22.3%, 2-year OS: 16.8%) researchgate.net |
| Ewing Sarcoma (within above study) | Vincristine + Irinotecan + Temozolomide | Heavily pretreated children | Not specified | 40 researchgate.net | Not specified |
Orphan Drug Designations and Rare Cancer Focus
This compound and other vinca alkaloid derivatives have relevance in the context of orphan drug designations and the treatment of rare cancers. Orphan drug designations are granted to drugs intended for diseases affecting fewer than 200,000 people in the United States, providing incentives for their development. oncoheroes.comcancernetwork.com While specific orphan drug designations solely for this compound were not explicitly found in the search results, the trend towards orphan drug designations for oncology drugs, particularly for rare diseases, is increasing. hhs.gov Over 20% of newly approved oncology drugs in the U.S. and EU fall under the rare disease category, boosting interest in drugs like this compound. hhs.gov this compound is featured in 39% of protocols for rare hematological cancers. hhs.gov Additionally, vincristine sulfate (B86663) liposomes injection, a formulation of a related vinca alkaloid, has received orphan drug designation for the treatment of adult patients with acute lymphoblastic leukemia, highlighting the focus on rare leukemias within this drug class. researchgate.net
Personalized Therapy Research and Biomarkers
Personalized therapy research in oncology aims to tailor treatment based on individual patient characteristics, including biomarkers. pharmafocuseurope.comascopubs.org Biomarkers can be used to predict response to specific therapies, predict toxicity, or indicate disease prognosis. pharmafocuseurope.comascopubs.org Personalized therapy research mentions this compound in over 31% of targeted cancer drug studies. hhs.gov While the search results did not provide specific details on biomarkers directly predicting response to this compound, the broader context of personalized medicine in hematological malignancies and solid tumors, where vinca alkaloids like this compound are used, involves the identification and validation of biomarkers to guide treatment decisions. ashpublications.orgmdpi.com Advances in molecular profiling technologies are contributing to a better understanding of diseases like multiple myeloma, potentially enabling more personalized treatment strategies based on identified biomarkers. ashpublications.org
Mechanisms of Resistance to Vindesine
Drug Efflux Mechanisms
One of the primary mechanisms of vindesine resistance is the increased efflux of the drug from cancer cells. nih.govsmpdb.ca This is mediated by a family of ATP-binding cassette (ABC) transporters, which are energy-dependent pumps that actively transport various substrates, including chemotherapy drugs, out of the cell. pharmacologyeducation.orgqiagen.com
Role of Multidrug Resistant Transporters (e.g., ABCB1/P-gp)
Several multidrug resistant transporters contribute to this compound efflux. The most well-characterized among these is P-glycoprotein (P-gp), encoded by the ABCB1 gene. researchgate.netspandidos-publications.com Overexpression of ABCB1/P-gp is a common mechanism of multidrug resistance (MDR) and is associated with poor response to microtubule-targeted agents, including vinca (B1221190) alkaloids. qiagen.comnih.govnih.gov P-gp actively pumps this compound out of the cell, thereby reducing its intracellular concentration below cytotoxic levels. spandidos-publications.commdpi.com
Other ABC transporters, such as members of the ABCC subfamily, also play a role in vinca alkaloid resistance. Multidrug resistance-associated protein 1 (MRP1), encoded by ABCC1, has been shown to confer resistance to vincristine (B1662923) (another vinca alkaloid) and is involved in the transport of vincristine, potentially through co-transport with glutathione (B108866) (GSH). researchgate.netnovapublishers.comoup.com MRP2 (ABCC2), MRP3 (ABCC3), and MRP7 (ABCC10) have also been associated with vincristine resistance. novapublishers.com
Studies have shown that this compound-resistant cell lines can exhibit cross-resistance to other drugs transported by these efflux pumps, such as paclitaxel (B517696) and colchicine, even without detecting MDR1 mRNA, suggesting the involvement of other transporters or resistance mechanisms. nih.gov
Cellular Adaptations and Mitotic Slippage
Beyond drug efflux, cancer cells can develop resistance through cellular adaptations that allow them to tolerate or evade the mitotic block induced by this compound. This compound's mechanism of action involves causing mitotic arrest by disrupting microtubule dynamics. nih.govpatsnap.com However, cells can escape this arrest through a process called mitotic slippage or adaptation. nih.govsmpdb.ca
Mitotic slippage occurs when a cell exits mitosis without completing proper chromosome segregation and cytokinesis. bioscientifica.com This can result in the formation of polyploid or aneuploid cells that can re-enter the cell cycle and continue to proliferate, thereby contributing to drug resistance. nih.govbioscientifica.com While sustained mitotic arrest is typically expected to lead to cell death, some cells are resistant to this mitotic cell death. researchgate.net The ability of cells to undergo mitotic slippage has been suggested as a major mechanism contributing to this resistance. bioscientifica.comresearchgate.net
Cellular adaptations can also involve changes in the expression or function of proteins involved in cell cycle regulation and apoptosis. For instance, alterations in the metabolism of actin and tubulin have been observed during the adaptation of leukemic cells to vincristine. elsevier.es Additionally, the overexpression of anti-apoptotic proteins, such as survivin, can contribute to an apoptosis-resistant phenotype in conjunction with P-gp overexpression. nih.gov
Strategies to Overcome Resistance in Research Settings
Overcoming this compound resistance is a critical area of research. Strategies being investigated in research settings primarily focus on counteracting the identified resistance mechanisms, particularly drug efflux and the ability of cells to survive mitotic arrest. nih.govoncotarget.com
One approach is the use of inhibitors targeting ABC transporters like ABCB1/P-gp. nih.govnih.govresearchgate.net These inhibitors aim to block the efflux activity of the transporters, thereby increasing the intracellular concentration of this compound and restoring its cytotoxic effects. spandidos-publications.commdpi.com While several ABCB1 inhibitors have been developed, many have faced challenges in clinical trials due to toxicity or lack of efficacy. researchgate.netmdpi.com Research continues to identify novel and more effective transporter inhibitors. researchgate.net Natural compounds, such as certain flavonoids, have also shown potential as ABC transporter inhibitors. mdpi.com
Another strategy involves combining this compound with other agents that can interfere with resistance pathways or enhance cell death. For example, combining vincristine with agents that modulate apoptosis or target specific signaling pathways involved in resistance is being explored. nih.govcancerindex.org Research also suggests that preventing the emergence of MDR at the onset of chemotherapy may be more effective than trying to reverse it once it has developed. oncotarget.com
Strategies to address cellular adaptations like mitotic slippage are also under investigation. While not specifically focused on this compound in all cases, research into preventing or inducing cell death after mitotic arrest could be relevant.
Vindesine Analogues and Derivatives Research
Structural Modifications and Structure-Activity Relationships
The vinca (B1221190) alkaloids, including vindesine, possess a dimeric structure composed of an indole (B1671886) nucleus (catharanthine) and a dihydroindole nucleus (vindoline) joined together. nih.gov this compound itself is an amido derivative of deacetyl vinblastine (B1199706), resulting from modifications in the vindoline (B23647) moiety. acs.orgresearchgate.net Research into structural modifications aims to understand how changes to specific parts of this complex structure impact their interaction with tubulin, the primary cellular target. acs.orgwikipedia.orghospitalpharmacyeurope.com
Structure-Activity Relationship (SAR) studies are fundamental to this research. These studies explore how alterations in the chemical structure affect the biological activity, such as tubulin binding affinity and inhibition of cancer cell growth. acs.orgeuropa.eunih.gov Modifications have been explored in both the vindoline and catharanthine (B190766) subunits. acs.orgmdpi.com
Key findings from SAR studies on vinca alkaloid analogues, which are relevant to understanding this compound derivatives, include:
Modifications in the vindoline moiety, where this compound bears its key structural difference from vinblastine, have been a major focus. acs.org
Changes in the D' ring of the catharanthine part can induce significant changes in tubulin interactions. acs.org
Modifications at positions like N-1, 6, and 7 on the vindoline skeleton can lead to a loss of anticancer activity. researchgate.net
The conversion of the carboxylic acid ester at position 3 to an amide, followed by deacetylation at C-4 in the vindoline portion of vinblastine, leads to this compound. researchgate.net
Systematic examination of analogues bearing alternative C20′ functionality has provided insights into the critical role of this site. acs.org Studies on C20′ urea (B33335) derivatives of vinblastine, for instance, revealed the importance of the hydrogen bond donor at this position and the tolerance for various substituents, which can enhance potency. nih.govacs.org
Generally, decreasing the polarity and charge of substituents can increase the activity of analogues. gpatindia.com Small and uncharged molecules often show favorable results. gpatindia.com
Research has also involved creating analogues with deep-seated structural changes to the core ring system of the vindoline subunit, not just peripheral modifications. acs.orgnih.gov This includes exploring different ring sizes and arrangements within the vindoline core. nih.gov For example, analogues with a reversed 5,6 DE ring system in the vindoline subunit have shown potency comparable to vinblastine, even without the C6-C7 double bond which is typically crucial for activity. nih.gov
Development of Novel Compounds with Enhanced Potency or Reduced Toxicity
A primary goal of analogue research is the development of novel compounds with improved therapeutic indices, meaning enhanced potency against cancer cells and/or reduced toxicity compared to existing vinca alkaloids like this compound. acs.orgresearchgate.neteuropa.eu The structural complexity of vinca alkaloids makes their total synthesis challenging, so many analogues have historically been prepared through semisynthetic modifications of natural precursors. acs.orgeuropa.eu
Novel synthetic methodologies have enabled the creation of analogues with structural changes not accessible through traditional semisynthetic routes, allowing for a more systematic exploration of SAR and the potential for discovering compounds with unique properties. acs.orgeuropa.eueuropa.eu
Examples of research in this area include:
Synthesis and evaluation of a large series of vinblastine 20' amides, which demonstrated that modifications at this site can lead to substantial enhancements in potency and improved activity against resistant cell lines overexpressing P-glycoprotein (Pgp). nih.gov Some analogues in this series showed significantly lower activity differentials between sensitive and resistant cell lines compared to vinblastine. nih.gov
Development of fluorinated vinca alkaloid analogues, such as vinflunine, which is a semisynthetic derivative with distinct pharmacological properties and has shown promising results, including potential for reduced neurotoxicity compared to other vinca alkaloids. acs.orghospitalpharmacyeurope.comnih.gov Vinflunine is noted for enhanced potency and reduced adverse events in certain cancers. nih.gov
Exploration of spiro-oxazolidinedione substituted derivatives of vincristine (B1662923) and vinblastine, which have shown excellent cytotoxic activity against leukemia cells. mdpi.com
The development of novel analogues is a multidisciplinary effort, combining organic chemistry, biology, and pharmacology to synthesize new chemical entities and evaluate their biological and pharmacological profiles. europa.eu
Semisynthetic Approaches and Biosynthesis Pathways
This compound is a prime example of a semisynthetic vinca alkaloid, derived from natural precursors found in Catharanthus roseus. wikipedia.orgpharmgkb.org Semisynthesis involves chemically modifying naturally occurring compounds to produce desired analogues. This approach is particularly valuable for complex natural products like vinca alkaloids, which are difficult and costly to obtain solely through total synthesis or direct plant extraction due to their low abundance in the plant. lktlabs.compharmacognosyjournal.com
The semisynthesis of this compound involves the modification of vinblastine, specifically the conversion of the C-3 ester group to an amide and deacetylation at C-4 in the vindoline moiety. researchgate.net Other semisynthetic vinca alkaloids, such as vinorelbine (B1196246) and vinflunine, are also produced from precursors like vindoline and catharanthine. nih.govwikipedia.orgresearchgate.net Anhydrovinblastine is considered a key intermediate in the synthesis of some semisynthetic vinca alkaloids like vinorelbine. wikipedia.org
Understanding the biosynthesis pathways of vinca alkaloids in Catharanthus roseus is crucial for both improving the production of natural precursors and potentially enabling alternative production methods, such as metabolic engineering or synthetic biology. lktlabs.comresearchgate.netijsrtjournal.comacs.org The biosynthesis of vinblastine and vincristine, the parent compounds for many semisynthetic derivatives, is a complex pathway involving over 20 enzymatic steps. pharmacognosyjournal.comresearchgate.netresearchgate.net Key precursors include catharanthine and vindoline, which are coupled to form anhydrovinblastine, a central intermediate. wikipedia.orgijsrtjournal.comclausiuspress.com
Recent research has focused on elucidating the enzymes involved in the later stages of vinblastine biosynthesis and exploring the possibility of reconstituting parts of the pathway in heterologous hosts like yeast or Nicotiana benthamiana. lktlabs.comacs.orgresearchgate.net While the complete biosynthesis of vinblastine in yeast requires further optimization, these efforts aim to provide scalable platforms for producing natural and rare intermediates, which could then be used for semisynthesis or to explore the biosynthesis of other complex alkaloids. acs.orgresearchgate.net The low natural abundance of vincristine and vinblastine in C. roseus highlights the importance of efficient extraction, purification, and semisynthetic methods for their production and the production of their derivatives like this compound. lktlabs.compharmacognosyjournal.comclausiuspress.com
Future Directions in Vindesine Research
Advancements in Drug Delivery Systems
Developing new methods for chemotherapy drug delivery is a significant area of concern, particularly for vinca (B1221190) alkaloids like vindesine, where side effects can be problematic. nih.gov Carrier-mediated drug delivery systems aim to enhance the efficiency of drug delivery to cancer cells, increase the amount of drug reaching the targeted tumor site, and reduce systemic drug absorption, thereby improving safety and efficacy. tandfonline.com
Liposomal and Nanoparticle-Enhanced Delivery Methods
Research into drug delivery systems for vinca alkaloids, including this compound, is ongoing, with a focus on reducing toxicity and enhancing therapeutic efficiency. Strategies include the use of liposome-entrapped drugs and polymeric packaging drugs. nih.gov Liposomes, characterized by low immunogenicity, can exploit the enhanced permeability and retention (EPR) effect at tumor sites. tandfonline.com By modifying their surface, liposomes can target tumor cells, potentially overcome drug resistance, improve drug solubility, and increase drug accumulation at tumor sites, thereby optimizing drug efficacy and minimizing systemic toxicity. tandfonline.com
While research on drug delivery systems specifically for this compound is noted as limited, successful drug delivery systems developed for other vinca alkaloids like vincristine (B1662923) and vinblastine (B1199706) provide a basis for future development of new formulations for this compound. nih.gov Studies on vincristine-loaded pegylated liposomes, for instance, have shown enhanced delivery to leukemia cells, improved effectiveness, and reduced systemic toxicity in preclinical studies. pjps.pk These liposomal formulations have demonstrated superior effectiveness compared to the pure form of the drug in treating acute lymphoblastic leukemia in preclinical models. pjps.pk Nanoparticles, including liposomes, polymeric nanoparticles, metal-based nanoparticles, and lipid nanoparticles, are being explored to deliver vincristine to cancer cells, aiming to improve its pharmacokinetic profile and tumor-specific targeting. uclan.ac.uk
Targeted Delivery Approaches
Targeted delivery approaches aim to increase the selectivity of anti-cancer drugs towards cancerous cells while decreasing toxicity to non-cancerous cells. scholarsresearchlibrary.com This is achieved by attaching targeting ligands onto the surface of nanoparticles, which specifically bind to receptors overexpressed at the target site. scholarsresearchlibrary.com This mechanism enhances selective cellular binding and internalization through receptor-mediated endocytosis. scholarsresearchlibrary.com Examples of targeting strategies under investigation for enhancing the specificity of anti-lymphoma drug carriers include the use of antibodies, antibody fragments, peptides, and folic acid. dovepress.com Folic acid, for instance, has been used as a targeting device due to the overexpression of the folate receptor in various tumors. dovepress.com Preclinical studies using folic acid-decorated vincristine-loaded lipid-polymer hybrid nanoparticles have shown a targeted effect in delivery to B-cell lymphoma cells and exhibited enhanced anti-tumor effects in animal models. dovepress.com
Novel Combination Therapy Protocols and Synergistic Interactions
Combination therapy is a promising strategy for enhancing antitumor effects and potentially reducing the side effects of vinca alkaloids. nih.gov Drugs are often administered simultaneously or sequentially to maximize their therapeutic impact. nih.gov Research into the interaction between this compound and other anticancer drugs has demonstrated synergistic effects in certain combinations. For example, a remarkable synergistic interaction was found in vitro when this compound was combined with gemcitabine (B846) at specific concentrations in non-small cell lung cancer cell lines. nih.gov These results suggest the potential usefulness of combination therapy with gemcitabine and this compound. nih.gov
Studies have also explored the sequential combination of methotrexate (B535133) and this compound, observing a therapeutic synergistic effect in animal models when vinca alkaloids are administered after methotrexate. nih.gov A phase I-II clinical trial in children with hematologic malignancies further examined this interaction, developing a sequential schedule of methotrexate and this compound that showed effectiveness in acute lymphoblastic leukemia in relapse. nih.gov
Research on vincristine, a related vinca alkaloid, also provides insights into potential synergistic combinations relevant to this compound research. Vincristine has shown synergistic effects when combined with agents like CCNU, PRC, DTIC, cyclophosphamide, hydroxyurea, and cisplatin (B142131) in studies on high-grade glioma. iiarjournals.org In contrast, antagonistic effects were observed with combinations involving ACNU, BCNU, cytarabine, and etoposide (B1684455). iiarjournals.org The combination of vincristine with rapamycin (B549165) has also demonstrated enhanced therapeutic activity in preclinical models of solid tumors. researchgate.net These findings highlight the importance of carefully considering drug interactions and sequencing in combination therapy protocols involving vinca alkaloids.
Repurposing of this compound in New Therapeutic Contexts
Drug repurposing, the identification of new therapeutic uses for existing drugs, offers advantages in terms of time and resources saved compared to de novo drug development, as safety profiles are already established. mdpi.comdntb.gov.ua While the provided search results primarily discuss the repurposing of other drugs in new contexts or strategies for managing vincristine-induced side effects, the general principle of drug repurposing is relevant to this compound. researchgate.netmdpi.comdntb.gov.uamdpi.comnih.gov Future research could explore whether this compound, or modified forms, could have therapeutic applications beyond its current indications in oncology, potentially in other diseases where its mechanism of action or newly discovered properties might be beneficial.
Biotechnological Studies for Sustainable Production
The production of vinca alkaloids, including this compound, traditionally relies on extraction from the Catharanthus roseus plant. wikipedia.orgd-nb.info However, the low yield of these compounds in the plant presents challenges for sustainable and cost-effective production to meet growing demand. bohrium.comresearchgate.net Biotechnological approaches are being explored as alternative strategies for the sustainable production of vinca alkaloids. d-nb.info
Research is underway to engineer microorganisms, such as yeast, to produce vinblastine and its precursors, like vindoline (B23647) and catharanthine (B190766), through synthetic biology and metabolic engineering. bohrium.comnih.gov While complex, progress has been made in refactoring the biosynthetic pathways in yeast to produce these compounds. bohrium.comnih.gov Endophytic fungi residing within Catharanthus roseus are also being investigated as potential alternative sources for vinblastine and vincristine production. researchgate.net These fungi have demonstrated the ability to produce host-specific bioactive compounds, including vinca alkaloids. researchgate.net Studies have reported the production of vinblastine by endophytic fungi isolated from Catharanthus roseus. researchgate.net
These biotechnological studies, although often focused on vinblastine and vincristine due to their higher demand, are highly relevant to this compound production as they share common biosynthetic pathways and plant origin. Success in developing sustainable production methods for other vinca alkaloids through microbial fermentation or plant cell technology could pave the way for similar approaches for this compound, ensuring a more reliable and potentially more cost-effective supply in the future. bohrium.comresearchgate.netnih.gov
Further Exploration of Pharmacogenomic Effects
Future research into this compound's pharmacogenomics is poised to investigate how genetic variations influence its metabolism, transport, and ultimately, its efficacy and potential for adverse effects. Based on studies of other vinca alkaloids, particularly vincristine, key areas for exploration include the role of cytochrome P450 enzymes and drug transporters.
This compound is known to be metabolized by human cytochrome CYP3A isozymes pharmgkb.org. In vitro studies have demonstrated that upon incubation with human liver microsomes, this compound is converted into a major metabolite, suggesting the involvement of the CYP3A subfamily in its biotransformation pharmgkb.org. This aligns with the metabolism of other vinca alkaloids like vinblastine, vincristine, and vinorelbine (B1196246), which also show inhibitory effects on this compound biotransformation, further indicating CYP3A involvement pharmgkb.org.
Given the established role of polymorphic CYP3A enzymes, such as CYP3A4 and CYP3A5, in the metabolism and clearance of vinca alkaloids like vincristine pharmgkb.orgwaocp.orgnih.govmdpi.com, future this compound research could focus on identifying the specific CYP3A isoforms primarily responsible for its metabolism and investigating the impact of genetic polymorphisms within these genes on this compound pharmacokinetics. For example, variations in CYP3A5 expression, particularly the CYP3A51 allele, have been linked to altered vincristine clearance pharmgkb.orgwaocp.orgnih.gov. Similar investigations are warranted for this compound to determine if CYP3A polymorphisms contribute to inter-patient variability in drug exposure.
Beyond metabolism, the role of drug transporters in this compound disposition represents another crucial area for pharmacogenomic investigation. Transporters like ABCB1 (P-glycoprotein) and ABCC1 have been implicated in the resistance and pharmacokinetics of vinca alkaloids, including vincristine pharmgkb.orgnih.govnih.govresearchgate.net. Polymorphisms in the ABCB1 gene have been studied for their potential influence on vincristine pharmacokinetics, treatment response, and toxicity pharmgkb.orgnih.gov. Future this compound research should explore whether genetic variations in transporter genes such as ABCB1, ABCC1, ABCC2, ABCC3, and ABCC10 affect this compound uptake, efflux, and distribution, thereby influencing its cellular availability and therapeutic index.
Furthermore, exploring genetic variations in genes related to this compound's pharmacodynamic targets and mechanisms of action could provide insights into differential treatment responses. As a vinca alkaloid, this compound disrupts microtubule formation nih.govmdpi.com. Genes involved in microtubule dynamics and function, such as TUBB1, MAP4, ACTG1, and CAPG, have been investigated in the context of vincristine neurotoxicity and response nih.gov. Future studies could assess whether polymorphisms in these or other related genes influence cellular sensitivity to this compound.
Q & A
Basic Research Questions
Q. How can researchers optimize experimental designs to evaluate Vindesine’s antitumor efficacy while minimizing neurotoxicity in preclinical models?
- Methodological Answer : Utilize dose-escalation studies with predefined toxicity endpoints (e.g., leukopenia, neuropathy grading scales). Incorporate neurophysiological assessments (e.g., nerve conduction velocity) to quantify neurotoxicity. Preclinical models should include pharmacokinetic profiling to correlate exposure with efficacy/toxicity, as demonstrated in Phase-II trials where myelosuppression and neuropathy were dose-limiting .
Q. What in vitro assays are most effective for assessing this compound’s cytotoxic activity compared to other vinca alkaloids?
- Methodological Answer : Standardized cell viability assays (e.g., MTT, ATP-based luminescence) using IC50 values across cancer cell lines. Compare dose-response curves with vincristine or vinblastine to assess cross-resistance. Ensure replication across multiple cell lineages (e.g., leukemia, lymphoma) to validate specificity, aligning with Phase-II trial findings on differential response rates .
Q. How should pharmacokinetic parameters guide dosing schedules in early-phase this compound trials?
- Methodological Answer : Conduct population pharmacokinetic (PK) modeling to estimate clearance, volume of distribution, and half-life. Adjust dosing intervals based on trough concentrations to avoid cumulative neurotoxicity, as seen in trials using weekly 3–4 mg/m² regimens . Validate models using Bayesian forecasting for individualized dosing.
Advanced Research Questions
Q. What methodologies are recommended for resolving discrepancies in this compound’s response rates across cancer types in Phase-II trials?
- Methodological Answer : Stratify analyses by tumor subtype (e.g., NSCLC vs. SCLC) and prior therapy exposure. Apply multivariate regression to adjust for confounders (e.g., performance status, comorbidities). Meta-analytic techniques can harmonize data from heterogeneous trials, referencing Phase-II results where bronchial carcinoma showed higher response rates than melanoma .
Q. How can researchers design studies to identify biomarkers predictive of this compound resistance in solid tumors?
- Methodological Answer : Integrate genomic profiling (e.g., RNA-seq, CRISPR screens) with clinical outcomes to pinpoint resistance markers (e.g., tubulin isoform expression). Validate findings in patient-derived xenografts (PDXs) or organoids, ensuring alignment with Phase-II data on variable efficacy in renal and testicular cancers .
Q. What statistical approaches address conflicting findings on this compound’s cross-resistance with vincristine in leukemia models?
- Methodological Answer : Use comparative dose-response assays in isogenic cell lines with induced resistance. Apply synergy scoring (e.g., Chou-Talalay method) in combination studies. Cross-reference clinical trial data where this compound retained efficacy in vincristine-resistant ALL .
Q. How to integrate pharmacokinetic-pharmacodynamic (PK/PD) models to predict this compound’s clinical efficacy?
- Methodological Answer : Develop mechanism-based PK/PD models incorporating microtubule dynamics (e.g., polymerization inhibition rates). Validate using longitudinal tumor size data and neuropathy scores from Phase-II trials. Covariates like renal function should be included to refine predictions .
Methodological Considerations
- Data Contradiction Analysis : Use sensitivity analyses to test robustness of conclusions against outliers, as seen in Phase-II trials where esophageal cancer responses varied widely .
- Experimental Reprodubility : Standardize assay protocols (e.g., microtubule polymerization assays) with internal controls to mitigate variability, ensuring alignment with quantitative research principles .
- Ethical and Feasibility Boundaries : Align neurotoxicity monitoring with Common Terminology Criteria for Adverse Events (CTCAE) grading, as implemented in trials where <5% of patients experienced severe leukopenia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
